Cas no 2138165-27-0 (Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate)

Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate is a chemically synthesized intermediate featuring a piperidine core substituted with a 4-chloro-2-fluorophenyl group and a Boc-protected amino functionality. Its structural attributes make it a valuable building block in pharmaceutical research, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders. The Boc group enhances stability during synthetic manipulations, while the chloro-fluorophenyl moiety contributes to potential receptor binding interactions. This compound is characterized by high purity and consistent reactivity, facilitating its use in multi-step organic syntheses. Its well-defined stereochemistry further supports precise molecular design in medicinal chemistry applications.
Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate structure
2138165-27-0 structure
Product Name:Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate
CAS No:2138165-27-0
MF:C16H22ClFN2O2
MW:328.809486865997
CID:5916271
PubChem ID:165451029
Update Time:2025-06-08

Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2138165-27-0
    • EN300-704908
    • tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate
    • Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate
    • Inchi: 1S/C16H22ClFN2O2/c1-16(2,3)22-15(21)20-7-6-11(19)9-14(20)12-5-4-10(17)8-13(12)18/h4-5,8,11,14H,6-7,9,19H2,1-3H3
    • InChI Key: SCYSHSFGTUQMFI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)C1CC(CCN1C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 328.1353838g/mol
  • Monoisotopic Mass: 328.1353838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 55.6Ų

Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-704908-1.0g
tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate
2138165-27-0
1g
$0.0 2023-06-07

Additional information on Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate

Professional Introduction to Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate (CAS No. 2138165-27-0)

Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate, with the CAS number 2138165-27-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group, an amino group, and a fluorinated phenyl ring, contribute to its unique chemical properties and make it a valuable candidate for further investigation.

The< strong>Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate molecule exhibits a complex arrangement of functional groups that can interact with various biological targets. The tert-butyl group, for instance, provides steric hindrance and can influence the compound's solubility and metabolic stability. The amino group is a key pharmacophore that can participate in hydrogen bonding interactions, enhancing binding affinity to biological receptors. Meanwhile, the fluorinated phenyl ring introduces electronic and steric effects that can modulate the compound's bioactivity.

In recent years, there has been growing interest in developing novel piperidine derivatives for their potential applications in treating neurological disorders, cancer, and infectious diseases. The< strong>Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate compound has been studied for its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. Preclinical studies have suggested that this compound may exhibit pharmacological properties similar to those of known psychotropic agents, making it a promising candidate for further development.

The synthesis of< strong>Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom into the phenyl ring is particularly challenging due to its high reactivity and sensitivity to environmental factors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

One of the most intriguing aspects of< strong>Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate is its potential as a scaffold for drug discovery. By modifying various functional groups within its structure, researchers can explore new chemical space and identify compounds with enhanced efficacy and reduced side effects. Computational modeling and high-throughput screening techniques have been utilized to identify promising derivatives of this molecule. These approaches have accelerated the drug discovery process and have led to several novel compounds entering clinical trials.

The pharmacokinetic properties of< strong>Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate are also of great interest. Studies have shown that this compound exhibits moderate oral bioavailability and undergoes extensive metabolism in vivo. Understanding these metabolic pathways is crucial for optimizing drug dosages and minimizing potential adverse effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the metabolites formed after administration.

In conclusion, Tert-butyl 4-amino-2-(4-chloro-2-fluorophenyl)piperidine-1-carboxylate (CAS No. 2138165-27-0) is a versatile chemical entity with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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